molecular formula C19H41NO B14722055 2-(Heptadecylamino)ethan-1-ol CAS No. 13436-74-3

2-(Heptadecylamino)ethan-1-ol

Cat. No.: B14722055
CAS No.: 13436-74-3
M. Wt: 299.5 g/mol
InChI Key: WJWSZYHMGMSQET-UHFFFAOYSA-N
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Description

2-(Heptadecylamino)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. It consists of a heptadecyl group (a long-chain alkyl group with 17 carbon atoms) attached to an amino group, which is further connected to an ethan-1-ol moiety. This compound is known for its amphiphilic properties, making it useful in various applications, including surfactants and emulsifiers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptadecylamino)ethan-1-ol typically involves the reaction of heptadecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{C}{17}\text{H}{35}\text{NH}_2 + \text{CH}2\text{CH}2\text{O} \rightarrow \text{C}{17}\text{H}{35}\text{NHCH}_2\text{CH}_2\text{OH} ]

This reaction is usually conducted in the presence of a catalyst, such as a strong base (e.g., sodium hydroxide), to facilitate the opening of the ethylene oxide ring and its subsequent reaction with heptadecylamine.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Heptadecylamino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or tosylates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl) can be used to convert the hydroxyl group into a better leaving group for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkyl halides or tosylates.

Scientific Research Applications

2-(Heptadecylamino)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of liposomes and other drug delivery systems due to its amphiphilic nature.

    Medicine: Investigated for its potential use in the development of antimicrobial agents and other therapeutic compounds.

    Industry: Utilized in the production of cosmetics, personal care products, and industrial cleaners as an emulsifier and stabilizer.

Mechanism of Action

The mechanism of action of 2-(Heptadecylamino)ethan-1-ol is primarily attributed to its amphiphilic properties. The long hydrophobic heptadecyl chain allows it to interact with lipid membranes, while the hydrophilic amino and hydroxyl groups enable it to form hydrogen bonds and interact with aqueous environments. This dual nature makes it effective in disrupting lipid bilayers, enhancing membrane permeability, and facilitating the delivery of active compounds across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(Hexadecylamino)ethan-1-ol: Similar structure but with a hexadecyl group (16 carbon atoms) instead of a heptadecyl group.

    2-(Octadecylamino)ethan-1-ol: Similar structure but with an octadecyl group (18 carbon atoms) instead of a heptadecyl group.

    2-(Dodecylamino)ethan-1-ol: Similar structure but with a dodecyl group (12 carbon atoms) instead of a heptadecyl group.

Uniqueness

2-(Heptadecylamino)ethan-1-ol is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and emulsifier compared to similar compounds with shorter or longer alkyl chains.

Properties

CAS No.

13436-74-3

Molecular Formula

C19H41NO

Molecular Weight

299.5 g/mol

IUPAC Name

2-(heptadecylamino)ethanol

InChI

InChI=1S/C19H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-19-21/h20-21H,2-19H2,1H3

InChI Key

WJWSZYHMGMSQET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCNCCO

Origin of Product

United States

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